molecular formula C24H27Cl2NO3 B7740575 8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one

8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one

Cat. No.: B7740575
M. Wt: 448.4 g/mol
InChI Key: MGUUABJEBUCWQP-UHFFFAOYSA-N
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Description

8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dibutylamino group and the dichlorophenyl group in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dibutylamino Group: The dibutylamino group can be introduced through a Mannich reaction, where the chromen-4-one derivative is reacted with formaldehyde and dibutylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dibutylamino group may enhance its binding affinity to certain biological targets, while the dichlorophenyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with a similar chromen-4-one core.

    Coumarins: Compounds with a benzopyrone structure, similar to chromen-4-one.

    Quinolones: Compounds with a bicyclic structure containing a nitrogen atom.

Uniqueness

8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one is unique due to the presence of the dibutylamino and dichlorophenyl groups, which may confer specific pharmacological properties not found in other similar compounds. These structural features may enhance its binding affinity, stability, and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-[(dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27Cl2NO3/c1-3-5-11-27(12-6-4-2)14-19-22(28)10-9-18-23(29)20(15-30-24(18)19)17-8-7-16(25)13-21(17)26/h7-10,13,15,28H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUUABJEBUCWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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